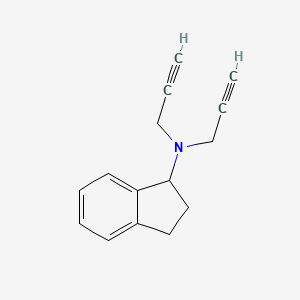
Krb27nuv4B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-bis(prop-2-ynyl)indan-1-amine can be synthesized through solvent-free synthetic approaches, particularly via A3 and KA2 coupling reactions . These methods involve the use of aldehydes, amines, and alkynes as starting materials, with catalysts such as zinc oxide nanoparticles to facilitate the reaction .
Industrial Production Methods: Industrial production of N,N-bis(prop-2-ynyl)indan-1-amine typically involves large-scale A3 coupling reactions under controlled conditions to ensure high yield and purity. The use of recyclable catalysts and solvent-free conditions makes the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: N,N-bis(prop-2-ynyl)indan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different substituents.
Substitution: The propargyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted indan-1-amines and their derivatives .
Scientific Research Applications
N,N-bis(prop-2-ynyl)indan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-bis(prop-2-ynyl)indan-1-amine involves its interaction with monoamine oxidase enzymes, particularly monoamine oxidase-B. By inhibiting this enzyme, the compound prevents the breakdown of neurotransmitters such as dopamine, thereby exerting neuroprotective effects . This inhibition helps in reducing oxidative stress and stabilizing mitochondrial membranes, which is beneficial in the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
Rasagiline: An indane derivative with a similar structure, known for its selective inhibition of monoamine oxidase-B.
Selegiline: Another propargylamine used in the treatment of Parkinson’s disease.
Uniqueness: N,N-bis(prop-2-ynyl)indan-1-amine is unique due to its dual propargyl groups, which enhance its binding affinity and specificity towards monoamine oxidase-B compared to other similar compounds . This structural feature makes it a promising candidate for further research and development in neuroprotective therapies .
Properties
CAS No. |
92850-02-7 |
|---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
N,N-bis(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C15H15N/c1-3-11-16(12-4-2)15-10-9-13-7-5-6-8-14(13)15/h1-2,5-8,15H,9-12H2 |
InChI Key |
UOLUPBDKXZXUBM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN(CC#C)C1CCC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















